N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a carboxamide group
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-24(2,3)17-12-10-16(11-13-17)19(26(4)5)15-25-23(28)22-14-20(27)18-8-6-7-9-21(18)29-22/h6-14,19H,15H2,1-5H3,(H,25,28) |
InChI Key |
GGLZGMNUFDLSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxamide Group: This step involves the reaction of the chromene derivative with an appropriate amine under controlled conditions.
Attachment of the tert-Butylphenyl and Dimethylamino Groups: These groups are introduced through substitution reactions, often involving the use of tert-butylphenyl halides and dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find use in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide exerts its effects is likely to involve interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-dimethylaminoethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(4-tert-butylphenyl)-2-(dimethylamino)ethyl-4-oxo-4H-chromene
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups and the resulting properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
